molecular formula C12H16ClNO2 B3028405 3-(Piperidin-3-yl)benzoic acid hydrochloride CAS No. 2007921-14-2

3-(Piperidin-3-yl)benzoic acid hydrochloride

Cat. No.: B3028405
CAS No.: 2007921-14-2
M. Wt: 241.71
InChI Key: SCXUCFMEOAIYIF-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)benzoic acid hydrochloride is a benzoic acid derivative featuring a piperidine ring substituted at the 3-position of the aromatic acid moiety. The compound’s structure combines the aromatic carboxylic acid group with a piperidine ring, a common motif in medicinal chemistry due to its versatility in drug design. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-piperidin-3-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXUCFMEOAIYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007921-14-2
Record name Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007921-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of piperidine with benzoic acid derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The carboxylic acid group enables classical acylation reactions. For example, the compound reacts with amines in the presence of coupling agents like HATU or EDAC/HOBt to form amides. A study demonstrated its conversion to an amide derivative using 4-(3-fluoropyridin-4-yl)benzoic acid hydrochloride and HATU in DMF, yielding inhibitors targeting ROCK1/2 kinases with 99.2% purity .

Key conditions :

  • Reagents : HATU, DMF, or EDAC/HOBt.

  • Temperature : Room temperature to 110°C.

  • Yield : 61–99% depending on substituents .

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions. In a patented synthesis, β-chloroethylpiperidine hydrochloride reacts with methyl 4-hydroxybenzoate under basic conditions (K₂CO₃) to form 4-[(2-piperidin-1-yl)ethoxy]benzoic acid derivatives .

Example reaction :

Methyl 4 hydroxybenzoate+β chloroethylpiperidine hydrochlorideK2CO3,Δ4 2 piperidin 1 yl ethoxy benzoic acid\text{Methyl 4 hydroxybenzoate}+\beta \text{ chloroethylpiperidine hydrochloride}\xrightarrow{\text{K}_2\text{CO}_3,\Delta}\text{4 2 piperidin 1 yl ethoxy benzoic acid}

Conditions :

  • Solvent : Amyl acetate.

  • Temperature : 120–125°C for 5 hours.

  • Yield : 91% .

Ester Hydrolysis

The hydrochloride salt facilitates hydrolysis of ester derivatives. Acidic hydrolysis using HCl converts intermediates like methyl 4-[(2-piperidin-1-yl)ethoxy]benzoate into the free carboxylic acid .

Steps :

  • Ester intermediate refluxed with dilute HCl.

  • Precipitation induced by acetone at 0–5°C.

  • Filtration and drying yield the pure acid .

Key data :

  • Purity : >99% by HPLC .

  • Scale : Demonstrated at 2000-gallon reactor scale .

Salt Formation and Crystallization

The hydrochloride salt enhances solubility and crystallinity. Recrystallization from methanol/EtOAc produces high-purity crystals, as shown in X-ray studies of its amide derivatives .

Conditions :

  • Solvents : Methanol, acetone, or EtOAc.

  • Temperature : 0–5°C for optimal crystal formation .

Coupling to Heterocycles

The benzoic acid moiety couples with heterocyclic amines. For instance, reaction with 3-chloropyridin-2-amine under basic conditions forms N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide derivatives, critical for kinase inhibitor development .

Mechanism :

  • Activation of the carboxylic acid as an acid chloride (oxalyl chloride/DCM).

  • Coupling with piperidine derivatives using LiHMDS .

Yield : 98% after recrystallization .

Reduction and Functionalization

The piperidine ring undergoes functionalization. Lithium aluminum hydride (LiAlH₄) reduces amide derivatives to amines, though direct reductions of 3-(piperidin-3-yl)benzoic acid hydrochloride are less common.

Mechanistic Insights

  • Amide Coupling : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acid chloride or HATU-activated species), followed by nucleophilic attack by the amine .

  • Substitution Reactions : The piperidine nitrogen acts as a nucleophile, displacing leaving groups in alkyl halides or activated esters .

Scientific Research Applications

Pharmaceutical Research

3-(Piperidin-3-yl)benzoic acid hydrochloride is investigated for its potential therapeutic effects, particularly in:

  • Antipsychotic Activity : Similar compounds have been shown to act as dopamine and serotonin antagonists, which are crucial in treating psychiatric disorders.
  • Antimicrobial Properties : Studies suggest that derivatives may exhibit antibacterial and antifungal activities, making them candidates for new antibiotic formulations.

Biochemical Studies

This compound plays a role in various biochemical pathways:

  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Cell Signaling : The compound influences cellular processes by affecting gene expression and cell signaling pathways.

Organic Synthesis

In organic chemistry, it serves as a versatile building block for synthesizing more complex molecules:

  • Ligand Formation : Used as a ligand in coordination chemistry, facilitating the development of new materials and catalysts.

Material Science

The compound is explored for its utility in developing new materials, particularly those with specific electronic or optical properties.

Case Study 1: Antipsychotic Drug Development

Research conducted on piperidine derivatives indicated that compounds similar to this compound demonstrated significant antipsychotic effects in animal models. These studies focused on the modulation of dopamine receptors, providing insights into potential therapeutic applications for schizophrenia.

Case Study 2: Antimicrobial Activity Assessment

A series of tests evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructure TypePrimary Application
3-(Piperidin-4-yl)benzoic acid HClPiperidine derivativeAntipsychotic research
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid HClPiperidine derivativeAntimicrobial studies
3-(Piperazin-1-yl)benzoic acid HClPiperazine derivativeOrganic synthesis

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoic acid moiety allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key differentiators include the position of the piperidine substituent, linker groups (if present), and additional functional modifications. Below is a detailed comparison with analogous compounds:

Structural Isomers and Positional Variants

  • 4-(Piperidin-3-yl)benzoic Acid Hydrochloride Structural Difference: Piperidine is attached at the 4-position of the benzoic acid instead of the 3-position. Implications: Altered electronic effects and steric hindrance may influence binding affinity in receptor-targeted applications.
  • 3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride Structural Difference: A piperidin-4-yloxy group replaces the direct piperidin-3-yl linkage. Properties: Molecular formula C₁₃H₁₅NO₃·HCl, molar mass 221.25 (base) + 36.46 (HCl). Soluble in water and alcohols.

Piperidine Derivatives with Linker Groups

  • 4-(3-Piperidin-1-ylpropoxy)benzoic Acid Hydrochloride Structure: Features a propoxy spacer between the piperidine and benzoic acid. Molecular Formula: C₁₅H₂₁NO₃·HCl (MW: 315.79). Applications: The extended linker may enhance interaction with hydrophobic pockets in enzymes or receptors. Market forecasts highlight its use in cardiovascular and neurological drug research .
  • Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride

    • Structure : Ethyl ester of benzoic acid with a piperidine-ethoxy side chain.
    • Properties : Esterification reduces acidity, altering pharmacokinetic properties. This derivative is used in prodrug development .

Functionalized Piperidine-Benzoic Acid Hybrids

  • 3-(1-(Tert-Butoxycarbonyl)piperidin-3-yl)benzoic Acid

    • Structure : Incorporates a BOC-protected piperidine.
    • Utility : The BOC group stabilizes the amine during synthesis, enabling selective deprotection in multi-step reactions. CAS 908334-19-0 .
  • 1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride Structure: Piperidine fused with a benzothiazole ring. Molecular formula C₁₃H₁₅ClN₂O₂S (MW: 326.79) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes Reference
3-(Piperidin-3-yl)benzoic acid hydrochloride C₁₂H₁₅NO₂·HCl 257.71 Direct 3-position piperidine linkage Pharmaceutical intermediate
4-(Piperidin-3-yl)benzoic acid hydrochloride C₁₂H₁₅NO₂·HCl 257.71 4-position piperidine; discontinued Limited commercial availability
3-(Piperidin-4-yloxy)benzoic acid hydrochloride C₁₃H₁₅NO₃·HCl 257.71 Ether linker, piperidin-4-yloxy group Improved solubility, irritant
4-(3-Piperidin-1-ylpropoxy)benzoic acid HCl C₁₅H₂₁NO₃·HCl 315.79 Propoxy spacer, extended conformation Cardiovascular drug research
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl C₁₆H₂₃NO₃·HCl 333.82 Ester group, ethoxy-piperidine chain Prodrug development

Biological Activity

3-(Piperidin-3-yl)benzoic acid hydrochloride is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Overview

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 2007921-14-2

The compound is synthesized through the reaction of piperidine with benzoic acid derivatives, typically involving hydrogenation processes that yield high purity products.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperidine ring enhances its binding affinity, facilitating modulation of biological pathways. This interaction can lead to effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines.
  • Antibacterial Properties : It exhibits activity against certain bacterial strains, potentially useful in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against breast cancer cell lines like MDA-MB-231 and HepG2 liver cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.43 to 14.65 µM, indicating its effectiveness in inhibiting cancer cell proliferation .

Antibacterial Activity

The compound also displays antibacterial properties. In vitro studies reveal that it can inhibit the growth of specific Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with IC50 values comparable to established antibiotics .

Bacterial Strain IC50 (µM) Reference Drug IC50 (µM)
Staphylococcus aureus1.4Tetracycline (200)
Bacillus subtilis0.180Tetracycline (140)

Case Studies

  • Cytotoxicity Assessment :
    A study assessed the cytotoxic effects of this compound on MDA-MB-231 cells. Results indicated that at concentrations as low as 1 µM, the compound induced morphological changes associated with apoptosis and increased caspase-3 activity by up to 57% at higher concentrations (10 µM) .
  • Antibacterial Testing :
    In another investigation, the compound was tested against various bacterial strains where it showed effective inhibition at non-cytotoxic concentrations, outperforming some reference antibiotics in specific cases .

Comparative Analysis with Similar Compounds

Compound Position of Piperidine Biological Activity
3-(Piperidin-4-yl)benzoic acid HCl4Moderate anticancer activity
2-(Piperidin-4-yl)benzoic acid HCl2Limited antibacterial effects
3-(Piperidin-3-yl)benzoic acid HCl 3Strong anticancer and antibacterial activity

The unique positioning of the piperidine ring in this compound is crucial for its enhanced biological activities compared to isomeric compounds.

Q & A

Q. What are the common synthetic routes for 3-(Piperidin-3-yl)benzoic acid hydrochloride in academic research?

The synthesis typically involves coupling a piperidine derivative with a benzoic acid precursor. For example, reacting 3-piperidinyl benzoate with hydrochloric acid under reflux to form the hydrochloride salt. Purification may include recrystallization from ethanol or aqueous solutions, followed by vacuum drying . Alternative routes might utilize nucleophilic substitution or acid-catalyzed ester hydrolysis, with final characterization via NMR and elemental analysis for chloride content .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the piperidine ring and benzoic acid moiety.
  • HPLC (>98% purity assessment) and mass spectrometry (exact mass verification).
  • Elemental analysis to validate the hydrochloride salt stoichiometry.
  • IR spectroscopy for functional group identification (e.g., carboxylic acid O-H stretch) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Avoid contact with skin/eyes; rinse immediately with water if exposed.
  • Store in a cool, dry place, away from oxidizing agents. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.
  • Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Purification : Column chromatography or preparative HPLC can isolate high-purity product .

Q. How do structural modifications influence pharmacological activity in SAR studies?

  • Piperidine ring substitutions : Methyl or fluoro groups at the 4-position may enhance binding to CNS targets.
  • Benzoic acid derivatives : Esterification or amidation can modulate bioavailability.
  • Docking studies : Computational models predict interactions with enzymes like acetylcholinesterase or kinase inhibitors .

Q. How are discrepancies in spectral data resolved during synthesis?

  • Multi-technique validation : Cross-check NMR with X-ray crystallography for stereochemical confirmation.
  • Isotopic labeling : Use deuterated solvents to clarify overlapping peaks in complex spectra.
  • Comparative analysis : Reference databases (PubChem, CAS) to verify unexpected signals .

Q. What strategies determine the absolute configuration of chiral derivatives?

  • Chiral HPLC with cellulose-based columns separates enantiomers.
  • Optical rotation measurements compare observed values with literature data.
  • Single-crystal X-ray diffraction provides definitive structural proof .

Methodological Considerations

Q. What role does this compound play in drug discovery pipelines?

It serves as a versatile intermediate for:

  • Anticancer agents : Incorporation into kinase inhibitor scaffolds (e.g., EGFR inhibitors).
  • Neuroactive drugs : Piperidine moieties target dopamine or serotonin receptors.
  • Antibiotics : Functionalization with heterocycles enhances bacterial membrane penetration .

Q. How is purity assessed for batch-to-batch consistency?

  • HPLC-DAD/UV : Monitor retention times and peak areas for impurities.
  • Karl Fischer titration : Quantify residual water in hygroscopic hydrochloride salts.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

Data Contradiction Analysis

Q. How are conflicting solubility or stability reports addressed?

  • Replicate experiments : Test solubility in DMSO, water, and ethanol under controlled pH.
  • Accelerated stability studies : Expose samples to heat/light and analyze degradation via LC-MS.
  • Literature cross-referencing : Compare findings with structurally analogous compounds (e.g., piperidin-4-yl derivatives) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)benzoic acid hydrochloride
Reactant of Route 2
3-(Piperidin-3-yl)benzoic acid hydrochloride

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